Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group at position 7 and an ethyl carboxylate moiety at position 4.
Properties
IUPAC Name |
ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)11-9-17-13-7-8-18-19(13)14(11)10-5-3-4-6-12(10)16/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPZOZHCNCONHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Molecular Structure:
- Molecular Formula: C17H17ClN4O2
- Molecular Weight: 344.8 g/mol
- IUPAC Name: Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Canonical SMILES: CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)N
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Condensation Reaction: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form an intermediate.
- Cyclization: The intermediate is cyclized with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrimidine derivative.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent anticancer activity. For example:
- In vitro Studies: this compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .
- Mechanism of Action: The compound may inhibit cell proliferation by targeting specific enzymes or receptors involved in cancer progression.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of pyrazolo derivatives:
- COX Inhibition: this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Animal Models: In carrageenan-induced rat paw edema models, compounds similar to this one have shown promising results in reducing inflammation .
Study on COX Inhibition
A comparative study evaluated various pyrazolo derivatives for their COX-1 and COX-2 inhibitory activities. The findings indicated that some derivatives exhibited selective inhibition of COX-2 with minimal side effects on gastric mucosa .
| Compound | COX-2 Inhibition (IC50 μM) | Edema Inhibition (%) |
|---|---|---|
| Ethyl 7-(2-chlorophenyl) derivative | 0.034 - 0.052 | 78.9 - 96 |
| Celecoxib | Reference | 82.8 |
Safety Profile Assessment
In vivo toxicity studies conducted on related compounds showed no acute toxicity up to doses of 2000 mg/kg in mice, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 2-chlorophenyl group in the target compound may confer greater steric hindrance and altered π-π interactions compared to 4-bromophenyl () or 3-chlorophenyl () analogs.
- Ring Systems : Replacement of pyrazolo[1,5-a]pyrimidine with tetrazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
Physicochemical Properties
Comparative data for selected analogs:
*Calculated based on formula C₁₅H₁₂ClN₃O₂; †Estimated using substituent contributions; ‡Higher LogP due to CF₃ and bromine.
Key Observations :
- The target compound’s 2-chlorophenyl group likely increases molecular weight and lipophilicity compared to methyl or thienyl analogs.
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
